molecular formula C7H3Cl2IO B12855199 3-Chloro-5-iodobenzoyl chloride

3-Chloro-5-iodobenzoyl chloride

Cat. No.: B12855199
M. Wt: 300.90 g/mol
InChI Key: YPBSPVKHCZGKNU-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2IO and its molecular weight is 300.90 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

3-chloro-5-iodobenzoyl chloride

InChI

InChI=1S/C7H3Cl2IO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H

InChI Key

YPBSPVKHCZGKNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(=O)Cl

Origin of Product

United States

Contextual Significance and Research Landscape of 3 Chloro 5 Iodobenzoyl Chloride

Strategic Position within Halogenated Aromatic Acyl Chlorides in Organic Synthesis Research

3-Chloro-5-iodobenzoyl chloride holds a strategic position within the broader class of halogenated aromatic acyl chlorides due to its unique substitution pattern, which offers a versatile platform for the synthesis of complex organic molecules. ontosight.ai Halogenated organic compounds are of immense importance in medicinal chemistry and materials science, with a significant percentage of newly developed agrochemicals and pharmaceuticals containing at least one halogen atom. rsc.org The presence of both a chlorine and an iodine atom on the benzoyl chloride scaffold provides differential reactivity, allowing for selective transformations at different positions of the aromatic ring. This di-halogenation makes it a valuable intermediate for creating polysubstituted aromatic compounds. acs.org

The acyl chloride functional group is highly reactive and readily undergoes nucleophilic acyl substitution, making it an excellent starting point for the synthesis of esters, amides, and ketones. savemyexams.comlibretexts.org The chlorine and iodine substituents, being ortho- and para-directing, influence the regioselectivity of further electrophilic aromatic substitution reactions, although the primary utility of this compound lies in the reactions of the acyl chloride and the subsequent manipulation of the carbon-halogen bonds. acs.org The carbon-iodine bond is generally more reactive towards cross-coupling reactions, such as Suzuki or Sonogashira couplings, compared to the more robust carbon-chlorine bond. This difference in reactivity allows for a stepwise and controlled introduction of various functionalities onto the aromatic ring.

The strategic importance of this compound is also linked to the broader utility of benzoyl chlorides in organic synthesis. For instance, they are used in the preparation of diaryl esters with mesomorphic properties and as precursors for aromatic aldehydes and nitriles. orgsyn.org The specific 3-chloro-5-iodo substitution pattern is found in intermediates for certain pharmaceuticals, highlighting its relevance in drug discovery and development. chemicalbook.com

Historical Trajectories and Evolving Methodologies for Halogenated Benzoyl Chloride Utility

The history of acyl chlorides dates back to 1852 when French chemist Charles Gerhardt first prepared acetyl chloride. wikipedia.org The utility of benzoyl chlorides and their halogenated derivatives has since become a cornerstone of organic synthesis. Early methods for their preparation involved the reaction of carboxylic acids with reagents like phosphorus trichloride (B1173362) or pentachloride. wikipedia.org Over time, milder and more selective reagents such as thionyl chloride (SOCl₂) and oxalyl chloride have become more prevalent for the synthesis of acyl chlorides from their corresponding carboxylic acids. wikipedia.orghandwiki.org The reaction of 3-chloro-5-iodobenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is a modern and efficient method for the preparation of this compound.

The application of halogenated benzoyl chlorides has also evolved significantly. Initially used in simple acylation reactions to form esters and amides, their role has expanded with the advent of transition-metal-catalyzed cross-coupling reactions. savemyexams.comwikipedia.org The development of these reactions in the latter half of the 20th century revolutionized the synthesis of complex aromatic systems. The differential reactivity of the C-I and C-Cl bonds in molecules like this compound allows for selective cross-coupling, a strategy that is a product of this evolution in synthetic methodology.

Furthermore, the methods for introducing halogens onto the aromatic ring have also advanced. The synthesis of the precursor, 3-chloro-5-iodobenzoic acid, can be achieved through multi-step sequences starting from simpler aromatic compounds, involving nitration, reduction, and diazotization reactions. google.com These classical methods are continuously being refined to improve yields and reduce environmental impact.

Contemporary Research Challenges and Opportunities in the Synthetic Chemistry of this compound

Current research involving this compound and related polysubstituted aromatic compounds focuses on several key areas, each with its own set of challenges and opportunities.

One of the primary challenges lies in achieving high selectivity in reactions involving multiple reactive sites. While the differential reactivity of the C-I and C-Cl bonds is a significant advantage, controlling reaction conditions to favor one transformation over another remains a critical aspect of its synthetic application. The development of more selective catalysts and reaction conditions is an ongoing area of research. For instance, the use of photocatalysis is an emerging area that offers new possibilities for activating specific bonds under mild conditions. rsc.orgchemrxiv.org

Another challenge is the development of more sustainable and efficient synthetic routes to this compound and its precursors. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing the number of synthetic steps. Mechanochemistry, or the use of mechanical force to induce chemical reactions, is being explored as a solvent-free alternative for some synthetic transformations. beilstein-journals.org

The opportunities for this compound are vast, particularly in the synthesis of novel bioactive molecules and functional materials. Its ability to serve as a scaffold for creating complex, three-dimensional structures makes it a valuable tool for medicinal chemists. The unique electronic properties imparted by the halogen substituents can also be exploited in the design of new organic electronic materials. Furthermore, the continued exploration of its reactivity with new reagents and under novel reaction conditions is likely to uncover new and valuable synthetic transformations.

Data Tables

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₃Cl₂IO
Molecular Weight 300.90 g/mol
CAS Number 1261730-81-7

Advanced Synthetic Methodologies for 3 Chloro 5 Iodobenzoyl Chloride and Its Precursors

Precursor Synthesis and Derivatization Strategies

Synthesis of 3-Chloro-5-iodobenzoic Acid through Multi-step Route Optimizations

The traditional synthesis of 3-chloro-5-iodobenzoic acid often begins with more accessible starting materials like 2-chlorobenzoic acid. One established multi-step pathway involves a sequence of nitration, reduction, and a Sandmeyer-type reaction.

A common route is initiated by the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. google.com This intermediate is then subjected to reduction, typically using agents like iron powder in an ethanol-water mixture with an ammonium (B1175870) chloride catalyst, to produce 2-chloro-5-aminobenzoic acid. google.com The final step involves the diazotization of the amino group with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid), followed by iodination with potassium iodide to yield the desired 2-chloro-5-iodobenzoic acid. google.comminstargroup.com A patent detailed this process, achieving a high yield of 93.7% for the final iodination step. google.com

However, such multi-step processes present challenges, including safety concerns associated with nitration and diazotization steps, and the use of regulated starting materials like anthranilic acid in analogous syntheses. google.com These drawbacks have spurred research into more direct and optimized routes.

An alternative, more direct approach involves the direct iodination of 2-chlorobenzoic acid. One method employs iodine and ammonium persulfate in acetic acid. chemicalbook.com Another patented process describes the single-step iodination of 2-chlorobenzoic acid using iodine in the presence of an oxidizing agent like iodic acid or periodic acid. google.com While simpler, these methods can suffer from low yields and the formation of multiple iodinated impurities, necessitating extensive purification. google.com

The table below summarizes a representative multi-step synthesis.

Step Starting Material Reagents Product Yield Reference
1. Nitration2-Chlorobenzoic AcidConcentrated H₂SO₄, Nitric Acid (65%)2-Chloro-5-nitrobenzoic Acid95.8% google.com
2. Reduction2-Chloro-5-nitrobenzoic AcidIron powder, NH₄Cl, Ethanol/Water2-Chloro-5-aminobenzoic Acid- google.com
3. Diazotization/Iodination2-Chloro-5-aminobenzoic AcidH₂SO₄, NaNO₂, KI2-Chloro-5-iodobenzoic Acid93.7% google.com

Regioselective Halogenation and Functionalization of Aromatic Substrates

Achieving the correct substitution pattern on the benzene (B151609) ring is paramount. The synthesis of 3-chloro-5-iodobenzoic acid is a prime example of the challenges and advancements in regioselective halogenation. The starting material, a substituted benzoic acid, has an electron-withdrawing carboxylic acid group (a meta-director) and a chloro group (an ortho-, para-director). The goal is to introduce an iodine atom specifically at the C-5 position, which is meta to the carboxyl group and para to the chloro group.

Direct iodination of 2-chlorobenzoic acid often leads to a mixture of isomers, including the desired 2-chloro-5-iodobenzoic acid and the undesired 2-chloro-3-iodobenzoic acid, as well as di-iodinated byproducts. google.com A patented process attempting direct iodination reported a product containing 84.21% of the desired 2-chloro-5-iodobenzoic acid but also 13.51% of the 2-chloro-3-iodobenzoic acid isomer, highlighting the challenge of regioselectivity. chemicalbook.com

To overcome these limitations, modern synthetic chemistry has explored catalyst-driven C-H activation. For instance, iridium-based catalysts have been effectively used for the ortho-iodination of benzoic acids. acs.org Although this directs the halogen to a different position, it exemplifies the power of transition metal catalysis in achieving high regioselectivity that might be difficult through classical electrophilic substitution. Similarly, rhodium(III) catalysts have been shown to perform selective bromination and iodination on electron-rich heterocycles, demonstrating a dual catalytic role in achieving regiocontrol. acs.org

Enzymatic halogenation represents another frontier, offering exceptional regioselectivity. Flavin-dependent halogenases (FHals) can catalyze the electrophilic halogenation of electron-rich aromatic compounds using benign alkali halides, presenting a green alternative to conventional methods. d-nb.info

Methodological Advancements in Carboxylic Acid Precursor Generation

The evolution of synthetic methods for generating carboxylic acid precursors like 3-chloro-5-iodobenzoic acid reflects a broader shift towards greater efficiency, safety, and sustainability. The move away from stoichiometric reagents towards catalytic systems is a key trend.

The development of transition metal-catalyzed C-H functionalization is a significant methodological leap. These methods allow for the direct introduction of functional groups onto an aromatic ring, bypassing the need for traditional multi-step sequences that often involve harsh conditions and generate significant waste. acs.org The ability to use a catalyst to selectively activate a specific C-H bond offers a more elegant and atom-economical approach to building complex molecules.

Furthermore, biocatalysis, using enzymes like halogenases, is emerging as a powerful tool. d-nb.info These enzymatic reactions proceed under mild conditions and exhibit remarkable selectivity, avoiding the formation of unwanted byproducts and simplifying purification processes. These advancements are critical for the industrial-scale production of pharmaceutical intermediates where purity and efficiency are paramount.

Acyl Chloride Formation Techniques

The conversion of the carboxylic acid group of 3-chloro-5-iodobenzoic acid into a more reactive acyl chloride is the final step in the synthesis. This transformation is typically achieved using specific chlorinating agents, with modern methods focusing on reagent selection and catalytic protocols to ensure high yield and purity.

Contemporary Reagent Selection and Activation Protocols for Carboxylic Acid Chlorination

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. A variety of reagents have been developed for this purpose, each with distinct advantages.

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent. masterorganicchemistry.comchemguide.co.uk Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup and purification of the resulting acyl chloride. chemguide.co.ukwikipedia.org Reactions are often carried out by refluxing the carboxylic acid in neat thionyl chloride. commonorganicchemistry.com

Oxalyl chloride ((COCl)₂) is another common and effective reagent. researchgate.net It is considered milder and more selective than thionyl chloride, which can be advantageous for sensitive substrates. wikipedia.org The reaction byproducts—carbon dioxide, carbon monoxide, and HCl—are also volatile. Oxalyl chloride is often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com A patented procedure for synthesizing 3-chloro-5-iodobenzoyl chloride specifies the use of oxalyl chloride with catalytic DMF in dichloromethane (B109758) (DCM) at low temperatures, achieving a quantitative yield. googleapis.com

Other chlorinating agents include phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) . masterorganicchemistry.comchemguide.co.uk These reagents are also effective but can lead to non-volatile byproducts (e.g., phosphoryl chloride or phosphorous acid), which may complicate purification. chemguide.co.uk

The table below compares common chlorinating reagents.

Reagent Formula Typical Conditions Byproducts Notes
Thionyl ChlorideSOCl₂Neat or in solvent, refluxSO₂, HCl (gaseous)Cost-effective, easy workup. masterorganicchemistry.comwikipedia.org
Oxalyl Chloride(COCl)₂DCM, catalytic DMF, RTCO, CO₂, HCl (gaseous)Milder, more selective, but more expensive. wikipedia.orgcommonorganicchemistry.com
Phosphorus PentachloridePCl₅Neat or in solvent, coldPOCl₃, HClSolid reagent, effective but produces liquid byproduct. chemguide.co.uk

Catalytic Approaches in Acyl Chloride Synthesis

While the chlorinating agent is crucial, the use of catalysts can significantly enhance the rate and efficiency of acyl chloride formation.

The most common catalytic protocol involves the use of N,N-dimethylformamide (DMF) with oxalyl chloride or phosgene (B1210022). wikipedia.orggoogle.com In this system, DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium salt intermediate. wikipedia.org This intermediate is highly reactive and readily acylates the carboxylic acid, regenerating the DMF catalyst in the process. This catalytic cycle allows for the use of smaller amounts of the activating agent and often proceeds under milder conditions. The synthesis of this compound from its corresponding acid has been successfully demonstrated using oxalyl chloride with a catalytic quantity of DMF. googleapis.com

Another catalytic system employs bis-(trichloromethyl) carbonate (BTC) , also known as triphosgene, in combination with catalytic DMF. jcsp.org.pk BTC is a stable, solid alternative to gaseous phosgene. Studies have shown that the amount of DMF catalyst is critical, with a 3% mole ratio providing optimal results for converting benzoic acid to benzoyl chloride with BTC. jcsp.org.pk

More advanced catalytic methods are also being developed. A novel approach involves the palladium-catalyzed carbonylation of aryl iodides in the presence of a chloride source and carbon monoxide. acs.org This method, which utilizes a sterically hindered phosphine (B1218219) ligand (PᵗBu₃), can generate an acyl chloride directly from an aryl halide, representing a significant departure from traditional carboxylic acid chlorination and opening new pathways for acyl chloride synthesis under exceptionally mild conditions. acs.org

Methodological Innovations in Scale-Up and Process Intensification for Acyl Chloride Production

The industrial production of acyl chlorides, including this compound, is undergoing a significant transformation driven by the principles of process intensification. This approach aims to create dramatically more efficient, safer, and smaller manufacturing processes. A cornerstone of this evolution is the shift from traditional batch reactors to continuous flow manufacturing.

Continuous flow synthesis offers numerous advantages over batch processing for acyl chloride production. frontiersin.org Key benefits include superior heat and mass transfer, which allows for better control over highly exothermic reactions and improves product consistency and yield. pharmtech.com The reduced reactor volume at any given moment significantly enhances safety, especially when handling hazardous reagents like thionyl chloride, oxalyl chloride, or phosgene derivatives. pharmtech.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Acyl Chloride Production
ParameterTraditional Batch ProcessingContinuous Flow ProcessingReference
Safety ProfileHigher risk due to large volumes of hazardous reagents and potential for thermal runaway.Significantly improved safety due to small reactor volumes and superior temperature control. pharmtech.com
Heat & Mass TransferOften inefficient, leading to localized hot spots, side reactions, and lower yields.Excellent heat and mass transfer, ensuring uniform reaction conditions and higher selectivity. frontiersin.org
Reaction TimeTypically longer (hours to days).Dramatically shorter (seconds to minutes). acs.org
Process ControlDifficult to control precisely, leading to batch-to-batch variability.Precise control over parameters (temperature, pressure, stoichiometry), leading to high consistency. pharmtech.com
ScalabilityScaling up can be complex and non-linear ("scale-up issues").Easier to scale up by running the process for a longer duration or by "numbering-up" (parallel reactors). frontiersin.org
Footprint & Capital CostLarge reactor vessels and plant footprint, leading to high capital costs.Smaller equipment footprint, potentially reducing capital investment. pharmtech.com

Alternative and Sustainable Synthetic Routes to this compound

The conventional synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-chloro-5-iodobenzoic acid. This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). fiveable.mecommonorganicchemistry.com While effective, these reagents pose handling and environmental challenges, prompting research into more sustainable alternatives.

Innovations in this area focus on two main aspects: the synthesis of the precursor acid and the chlorination step itself.

Synthesis of the Precursor (3-Chloro-5-iodobenzoic acid): The direct iodination of 3-chlorobenzoic acid can lead to mixtures of isomers that are difficult to separate, which is not ideal for industrial-scale production. google.com A more controlled and potentially sustainable route involves starting from a different precursor. For instance, a multi-step synthesis starting from 3-chloro-5-iodoaniline (B1590847) could provide the target acid with higher purity. This would typically involve a Sandmeyer reaction, where the aniline (B41778) is converted into a diazonium salt, which is then transformed into the carboxylic acid functionality. This approach offers better regiochemical control, avoiding the formation of unwanted isomers. google.com

Alternative Chlorination and Green Methodologies: Beyond the standard reagents, research explores greener alternatives for the conversion of the carboxylic acid to the acyl chloride.

Alternative Reagents: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been investigated as a chlorinating agent that can circumvent the liberation of acidic HCl gas. researchgate.netrsc.org Another approach involves the reaction of chlorobenzotrichlorides with water in the presence of a Lewis acid catalyst like FeCl₃, a method that uses readily available starting materials and is suitable for large-scale production. google.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful green chemistry tool that dramatically reduces reaction times and can increase yields. rasayanjournal.co.in For example, reactions that take several hours under conventional heating can often be completed in minutes in a microwave reactor. rasayanjournal.co.insemanticscholar.org This technology has been successfully applied to the synthesis of various benzoyl chloride derivatives and related compounds, offering a more energy-efficient pathway. semanticscholar.orgresearchgate.net

Table 2: Overview of Alternative and Sustainable Synthetic Methods
MethodologyReagents/ConditionsKey AdvantagesReference
Standard ChlorinationThionyl chloride (SOCl₂) or Oxalyl chloride/(cat. DMF)Well-established, high reactivity. fiveable.mecommonorganicchemistry.com
Alternative Chlorinating AgentCyanuric chloridePotentially avoids HCl byproduct formation. researchgate.netrsc.org
Alternative Industrial RouteChlorobenzotrichloride, H₂O, Lewis Acid (e.g., FeCl₃)Utilizes inexpensive, readily available educts for large-scale production of chloro-benzoyl chlorides. google.com
Microwave-Assisted Synthesis (MAOS)Various (e.g., acid + chlorinating agent); Microwave irradiationDrastic reduction in reaction time (hours to minutes), improved yields, energy efficiency. rasayanjournal.co.insemanticscholar.org
Controlled Precursor SynthesisVia Sandmeyer reaction of 3-chloro-5-iodoanilineHigh regioselectivity, avoids isomeric impurities, leading to higher final product purity. google.com

Mechanistic Investigations of Reactivity and Transformation Pathways of 3 Chloro 5 Iodobenzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Kinetics and Thermodynamic Profiles of Acylation Reactions

The kinetics of acylation reactions involving substituted benzoyl chlorides are typically second-order, being first-order with respect to both the acyl chloride and the nucleophile. uni.edu However, under conditions where the nucleophile, such as an alcohol, is used in large excess as the solvent, the reaction follows pseudo-first-order kinetics. uni.edu The rate of these reactions is influenced by the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, like the chlorine and iodine atoms in 3-Chloro-5-iodobenzoyl chloride, are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.

Table 1: Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C

Substituent Rate Constant (k, min⁻¹)
H 0.0321
m-Methoxy 0.0340
p-Bromo 0.0590
p-Iodo 0.0617
m-Iodo 0.1044

Data sourced from a study on the alcoholysis of substituted benzoyl chlorides, illustrating the electronic effects of substituents. uni.edu

Thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and heat capacity of activation (ΔCp‡), provide further mechanistic details. For the hydrolysis of acyl chlorides in water, these parameters suggest a spectrum of mechanisms ranging from bimolecular (SN2-like) to unimolecular (SN1-like), depending on the substituents. cdnsciencepub.com For most benzoyl chlorides, the mechanism is bimolecular, involving the reversible addition of the nucleophile followed by the rate-determining ionization of the carbon-chlorine bond. cdnsciencepub.com

Influence of Nucleophile Structure and Electronic Properties on Reaction Pathways

The nature of the nucleophile plays a critical role in the outcome of acylation reactions. Stronger nucleophiles generally react faster than weaker ones. For instance, amines are potent nucleophiles that readily react with acyl chlorides to form amides. nsf.gov Alcohols, while less nucleophilic than amines, react to form esters, often requiring a base or catalyst to proceed at a reasonable rate.

The steric bulk of the nucleophile can also affect the reaction rate. Bulky nucleophiles may experience hindered approach to the carbonyl carbon, leading to slower reaction rates. This is particularly relevant when the acyl chloride itself is sterically hindered, although the 1,3,5-substitution pattern of this compound leaves the acyl chloride group relatively accessible.

Solvent Effects and Catalytic Enhancement in Acylation Processes

The choice of solvent can significantly influence the rate and mechanism of acylation reactions. Polar aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) are commonly used. nsf.gov In some cases, the solvent can participate in the reaction, as seen in the solvolysis of benzoyl chlorides in weakly nucleophilic media like fluorinated alcohols, where cationic intermediates can be formed. mdpi.com The stability of catalysts and the activity of bases can be enhanced or suppressed by the choice of solvent. whiterose.ac.uk For instance, dipolar aprotic solvents can stabilize anionic active catalyst species. whiterose.ac.uk

Catalysts are frequently employed to enhance the rate of acylation. Basic catalysts, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), activate the nucleophile or deprotonate the intermediate, facilitating the reaction. Lewis acids, such as aluminum chloride, are used in Friedel-Crafts acylation to activate the acyl chloride. sigmaaldrich.com In some instances, acylation can proceed efficiently under solvent-free and catalyst-free conditions, particularly with more reactive nucleophiles or at elevated temperatures.

Electrophilic Aromatic Substitution Patterns Involving the Benzene Ring

While the acyl chloride group is the primary site of reactivity for nucleophiles, the benzene ring of this compound can undergo electrophilic aromatic substitution. The outcome of these reactions is dictated by the directing effects and steric hindrance imposed by the existing substituents.

Regioselectivity and Steric Hindrance Considerations in Aromatic Functionalization

The three substituents on the benzene ring—chloro, iodo, and benzoyl chloride—are all deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. masterorganicchemistry.com They are also all meta-directors (with the exception of the ortho/para directing nature of halogens, which is overridden by their deactivating effect in this context). wikipedia.org

In a 1,3,5-trisubstituted benzene ring, all available positions (2, 4, and 6) are equivalent and are located between existing substituents. Electrophilic attack would occur at one of these positions. The primary consideration for regioselectivity in this case is the cumulative deactivating effect of the adjacent groups and the steric hindrance they present to the incoming electrophile. Given the symmetrical substitution pattern, a single product is expected from electrophilic substitution.

Directive Effects of Halogen Substituents on Electrophilic Attack

Halogens are unique in that they are deactivating yet ortho, para-directing. libretexts.org This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). wikipedia.org The inductive effect deactivates the entire ring, while the resonance effect, which involves the donation of a lone pair of electrons from the halogen into the ring, preferentially stabilizes the intermediates of ortho and para attack. libretexts.org

Table 2: Relative Reactivity of Halogenated Anisoles in Nitration

Substrate Relative Reactivity (ortho to methoxy)
Anisole 1
p-Iodoanisole 0.119
p-Bromoanisole 0.077
p-Chloroanisole 0.069

This data illustrates the deactivating effect of halogens on electrophilic aromatic substitution, with iodine being the least deactivating among the halogens shown. researchgate.net

The formation of the sigma-complex (Wheland intermediate) is the rate-determining step in electrophilic aromatic substitution. researchgate.net The stability of this intermediate is paramount in determining the reaction pathway. For this compound, electrophilic attack at the 2, 4, or 6 positions would place the positive charge of the intermediate on carbons that are not directly attached to the electron-withdrawing substituents, which is the most favorable scenario.

Radical Reactions and Single-Electron Transfer Processes for Halogenated Aromatics

Halogenated aromatic compounds are susceptible to radical reactions and single-electron transfer (SET) processes. The carbon-halogen bond can undergo homolytic cleavage to generate an aryl radical. The bond dissociation energy decreases down the halogen group, making the carbon-iodine bond significantly weaker and more prone to cleavage than the carbon-chlorine bond. Consequently, in this compound, the generation of a radical at the C-I position is favored.

SET processes, often initiated by photolysis or potent reducing agents, can lead to the formation of a radical anion intermediate. This intermediate can subsequently fragment, eliminating the more labile iodide anion to form a 3-chloro-benzoyl radical. This highly reactive aryl radical can then engage in various propagation steps, such as hydrogen atom abstraction or addition to unsaturated systems.

Cross-Coupling Reactions Utilizing Halogen Functionalities

The differential reactivity of the C-I and C-Cl bonds is a key feature exploited in cross-coupling reactions. The C-I bond is substantially more reactive towards oxidative addition to low-valent transition metal catalysts, such as palladium(0), which is a crucial step in many cross-coupling catalytic cycles. This allows for site-selective functionalization at the 5-position of the benzoyl chloride ring.

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming new carbon-carbon bonds. acs.org The enhanced reactivity of aryl iodides makes them preferred substrates in these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organohalide. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would selectively occur at the C-I bond, yielding a 3-chloro-5-arylbenzoyl chloride. This transformation is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. This reaction would selectively introduce an alkynyl moiety at the 5-position of this compound. The catalytic system usually comprises a palladium complex, a copper(I) co-catalyst, and an amine base.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide. This would result in the formation of a 3-chloro-5-alkenylbenzoyl chloride, with the reaction proceeding selectively at the more reactive C-I bond.

Copper-mediated reactions, including the Ullmann condensation, offer an alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. longdom.org While classic Ullmann reactions often require harsh conditions, the development of ligand-assisted copper-catalyzed reactions has allowed for milder reaction conditions. longdom.org For this compound, these reactions would also be expected to proceed selectively at the C-I bond. The addition of ligands can enhance the reaction rate and efficiency. longdom.org

The success of cross-coupling reactions hinges on the careful selection of the catalyst, ligands, and reaction conditions.

Catalyst Design and Ligand Effects: The choice of palladium precursor and, more importantly, the supporting ligands, is critical. Bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the catalytic activity of palladium, enabling the coupling of even less reactive aryl chlorides. acs.org However, for selective coupling at the C-I bond of this compound, standard ligands are often sufficient. The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity throughout the catalytic cycle. mdpi.com

Reaction Condition Optimization: Solvents, bases, and temperature are key parameters that must be optimized for efficient and selective cross-coupling. For instance, the choice of solvent can influence the solubility of reactants and byproducts, which can in turn affect the catalytic activity. researchgate.net The base is essential for the transmetalation step in Suzuki couplings and for neutralizing the hydrogen halide produced in Sonogashira and Heck reactions. A summary of typical conditions for these reactions is provided in the table below.

Reaction Type Typical Catalyst Common Ligands Representative Base Typical Solvent
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄PPh₃, Buchwald LigandsK₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF
SonogashiraPdCl₂(PPh₃)₂, CuIPPh₃Et₃N, i-Pr₂NHTHF, DMF
HeckPd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile

Derivatization and Functional Group Interconversion Strategies

The acyl chloride group is a highly reactive functional handle that can be readily converted into a variety of other functional groups.

The acyl chloride can be selectively reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehydes: A classic method for this transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄ treated with a sulfur-containing compound) and hydrogen gas. This method prevents over-reduction to the alcohol. Alternatively, hindered hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can effectively reduce acyl chlorides to aldehydes at low temperatures.

Reduction to Alcohols: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will readily reduce the acyl chloride to the corresponding primary alcohol, (3-chloro-5-iodophenyl)methanol. These reactions are typically performed in ethereal solvents. While these reagents can potentially reduce the carbon-halogen bonds, the acyl chloride is significantly more reactive, allowing for selective reduction under controlled conditions.

Formation of Esters, Amides, and Hydrazides via Acyl Chloride Reactivity

The acyl chloride functional group in this compound is a powerful acylating agent, readily reacting with nucleophiles such as alcohols, amines, and hydrazines. These reactions proceed via a nucleophilic acyl substitution mechanism. wikipedia.org In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the corresponding ester, amide, or hydrazide. wikipedia.orgrsc.org The presence of a base, such as pyridine or triethylamine (B128534), is often used to neutralize the hydrochloric acid (HCl) by-product. wikipedia.orgnsf.gov

Ester Formation (Esterification)

The reaction of this compound with alcohols or phenols yields 3-chloro-5-iodobenzoate esters. This transformation, often a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to scavenge the generated HCl. wikipedia.orgundip.ac.id The reaction is fundamental in synthesizing derivatives where the ester moiety is required for further chemical manipulation or as a final functional group in the target molecule.

Table 1: Examples of Esterification Reactions

Alcohol/Phenol (B47542)Reagents & ConditionsProduct
Generic Alcohol (R-OH)Pyridine, CH₂Cl₂3-Chloro-5-iodobenzoate ester
1-PentanolPPh₃, PyridinePentyl 3-chlorobenzoate

Data derived from generalized acyl chloride reactions and specific examples with related compounds. nsf.gov

Amide Formation (Amidation)

Similarly, this compound reacts with primary or secondary amines to form N-substituted 3-chloro-5-iodobenzamides. The reaction is generally rapid and high-yielding. researchgate.net It is commonly performed at low temperatures (e.g., 0 °C) in a suitable solvent like dichloromethane with a base like triethylamine to capture the HCl produced. nsf.gov This method is widely applicable for creating a diverse range of amide derivatives. rsc.orgrsc.org Molecular sieves can also be employed to drive the reaction by removing HCl. google.com

Table 2: Examples of Amidation Reactions

AmineReagents & ConditionsProductYield
IsopropylamineTriethylamine, Dichloromethane, 0 °C to rt, 1hN-isopropyl-3-chloro-5-iodobenzamideHigh
Aniline (B41778)Triethylamine, Cyrene, 0 °C to rt, 1hN-phenyl-3-chloro-5-iodobenzamideGood
BenzylamineTriethylamine, Dichloromethane, 0 °C to rtN-benzyl-3-chloro-5-iodobenzamideHigh

Reaction conditions and products are based on established procedures for similar benzoyl chlorides. nsf.govrsc.org

Hydrazide Formation

The reaction with hydrazine (B178648) or its derivatives produces 3-chloro-5-iodobenzohydrazides. These compounds are valuable intermediates in medicinal chemistry and are often used for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles. nih.govmdpi.comnih.gov The synthesis involves the direct reaction of the acyl chloride with hydrazine hydrate (B1144303), often in a solvent like dichloromethane or ethanol. mdpi.comgoogle.com The high reactivity of hydrazine as a nucleophile ensures an efficient conversion. semanticscholar.orgresearchgate.net

Table 3: Example of Hydrazide Formation

NucleophileReagents & ConditionsProduct
Hydrazine hydrate (H₂NNH₂·H₂O)Et₃N, CHCl₃, 35 °C3-Chloro-5-iodobenzohydrazide
IsonicotinohydrazideDichloromethane, rtN'-(3-Chloro-5-iodobenzoyl)isonicotinohydrazide

This table illustrates the synthesis of hydrazide derivatives based on general and specific literature examples. mdpi.commdpi.com

Selective Halogen Exchange and Manipulation in Multi-halogenated Systems

The presence of two different halogens, chlorine and iodine, on the aromatic ring of this compound allows for selective chemical manipulation. The significant difference in the carbon-halogen bond strengths (C-Cl > C-I) and electronegativity is the basis for this selectivity. The carbon-iodine bond is weaker and more polarizable, making the iodine atom a better leaving group and more susceptible to certain reactions compared to the chlorine atom.

One of the most important selective transformations is the halogen-metal exchange. This reaction typically involves organolithium or organozinc reagents. acs.orgsit.edu.cn Studies on similar dihalogenated aromatic systems have shown that iodine-metal exchange occurs preferentially over chlorine-metal exchange. For instance, treatment with organozinc reagents, such as diethylzinc (B1219324) in the presence of lithium salts, can achieve a smooth iodine-zinc exchange at room temperature, leaving the chloro substituent intact. acs.org The resulting organozinc intermediate can then be used in various cross-coupling reactions (e.g., Negishi coupling) to introduce new carbon-carbon bonds at the 5-position.

Key selective reactions include:

Iodine-Metal Exchange: Reaction with reagents like n-butyllithium or zincates selectively replaces the iodine atom with a metal (lithium or zinc), which can then be quenched with an electrophile. acs.org The much lower reactivity of the C-Cl bond prevents its exchange under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The higher reactivity of aryl iodides compared to aryl chlorides in reactions like Suzuki, Heck, and Sonogashira couplings allows for selective functionalization at the iodine-bearing carbon. By carefully choosing the catalyst and reaction conditions, the C-I bond can be selectively coupled, preserving the C-Cl bond for subsequent transformations.

This selective reactivity makes this compound a valuable building block, enabling the stepwise and regioselective introduction of different substituents onto the benzene ring.

Strategic Applications of 3 Chloro 5 Iodobenzoyl Chloride As a Synthon in Complex Organic Synthesis

Building Block in Natural Product Synthesis

The intricate structures of natural products often require specialized building blocks to achieve their total synthesis. 3-Chloro-5-iodobenzoyl chloride provides a pre-functionalized aromatic ring that can be incorporated into these complex architectures.

The reactivity of the acyl chloride group in this compound makes it suitable for esterification and amidation reactions, which are key steps in the formation of macrocycles. While specific examples of its direct use in the synthesis of macrocyclic natural products are not extensively documented in readily available literature, its potential is evident. The chloro and iodo substituents offer handles for further functionalization, such as cross-coupling reactions, which can be used to close large rings or introduce additional complexity.

This compound is a key intermediate in the synthesis of various bioactive molecules. One notable application is in the preparation of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. chemicalbook.comsmolecule.com The synthesis involves the Friedel-Crafts acylation of a protected phenol (B47542) with this compound. google.com This reaction highlights the utility of the acyl chloride for introducing the substituted benzoyl moiety onto another aromatic ring. The resulting ketone is then further elaborated to afford the final drug substance.

Another area where this synthon finds application is in the development of potential anticancer agents. For instance, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a halogenated phenstatin (B1242451) analog, has been shown to be a microtubule destabilizing agent with anticancer activities. chemicalbook.com The synthesis of this compound involves the reduction of a ketone precursor, which can be prepared using this compound.

Bioactive Molecule/Intermediate Therapeutic Area/Activity Role of this compound
Empagliflozin IntermediateType 2 DiabetesFriedel-Crafts acylation reagent google.com
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuranAnticancer (Microtubule destabilizing agent)Precursor to the benzyl (B1604629) moiety chemicalbook.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic systems.

The synthesis of nitrogen-containing heterocycles often involves the condensation of a carbonyl compound with an amine or other nitrogen-containing species. rsc.orgnih.govfrontiersin.org While direct examples of the use of this compound in the synthesis of pyridines, quinolines, and indoles are not prevalent in the searched literature, its derivatives can be utilized. For instance, the corresponding aldehyde, 3-chloro-5-iodobenzaldehyde, can be used in cascade annulation and cyclization reactions to construct complex polycyclic frameworks, including isoquinolines. The conversion of the benzoyl chloride to the corresponding amide followed by further cyclization reactions is a plausible, though not explicitly documented, route to various nitrogen heterocycles. rsc.org

Heterocycle Class Synthetic Strategy Potential Application
PyridinesNot explicitly detailedBuilding blocks for pharmaceuticals and agrochemicals frontiersin.orgnih.gov
QuinolinesNot explicitly detailedCore structures in various bioactive compounds acs.org
IndolesNot explicitly detailedPrevalent scaffold in natural products and medicines

The synthesis of oxygen and sulfur heterocycles can be achieved through various strategies involving this compound and its derivatives.

Benzofurans: Benzofurans are a class of oxygen-containing heterocycles with a wide range of biological activities. acs.orgdtu.dk One common synthetic approach involves the reaction of a substituted phenol with a carbonyl compound. While not a direct application of the acyl chloride, a related precursor, 2-(4-chloro-2-formyl-phenoxy)hexanoic acid, can be cyclized to form a substituted benzofuran (B130515). google.com This highlights the potential of related structures in benzofuran synthesis.

Furans: Furan (B31954) derivatives also exhibit diverse biological activities. researchgate.net The synthesis of furan rings can be accomplished through various cyclization reactions. While direct use of this compound in furan synthesis is not explicitly described, related benzoyl chlorides have been employed in multi-step syntheses of complex furan-containing molecules.

Thiophenes: Thiophene and its derivatives are important sulfur-containing heterocycles. arkat-usa.orgrsc.org The synthesis of thiophenes can involve the reaction of a 1,4-dicarbonyl compound with a sulfur source. This compound can be a precursor to such dicarbonyl compounds. Additionally, halogenated thiophenecarbonyl chlorides are used as building blocks for insecticides, indicating the utility of similar structures in this area. beilstein-journals.org

Heterocycle Class Synthetic Strategy Potential Application
BenzofuransCyclization of substituted phenoxy acids google.comPharmaceuticals, natural products acs.orgdtu.dk
FuransMulti-step synthesis from related benzoyl chloridesBioactive molecules researchgate.net
ThiophenesPrecursor to dicarbonyl compounds for cyclizationInsecticides, pharmaceuticals beilstein-journals.orgnih.govscirp.org

Precursor for Advanced Materials and Functional Polymers

The unique electronic and reactive properties of this compound make it a candidate for incorporation into advanced materials and functional polymers. The acyl chloride group can participate in polymerization reactions, such as polyamidation, to form high-performance polymers. The presence of the chloro and iodo substituents allows for post-polymerization modification, enabling the fine-tuning of the polymer's properties. For example, the iodo group can be used in cross-coupling reactions to introduce other functional groups or to create cross-linked polymer networks. While specific examples of polymers derived from this compound are not detailed in the provided search results, the general principles of polymer synthesis suggest its potential in this field. kyoto-u.ac.jpacs.org

Material Type Role of this compound Potential Properties/Applications
Functional PolymersMonomer in polyamidation reactionsEnhanced thermal stability, specific electronic or optical properties
Cross-linked PolymersPost-polymerization modification via the iodo groupImproved mechanical strength, solvent resistance

Synthesis of Optoelectronic, Liquid Crystalline, and Conductive Materials

The rigid, functionalizable scaffold of this compound is highly suited for the construction of materials with tailored electronic and optical properties.

Optoelectronic Materials: This synthon is frequently listed as a building block for Organic Light-Emitting Diode (OLED) materials. bldpharm.combldpharm.combldpharm.com Its incorporation into larger conjugated systems via cross-coupling reactions allows for the fine-tuning of the electronic band gap and charge transport properties of the resulting material. ukm.my The presence of the heavy iodine atom can enhance spin-orbit coupling, which is a desirable trait for developing phosphorescent emitters used in high-efficiency OLEDs. The stepwise functionalization capability ensures the precise construction of donor-acceptor structures that are fundamental to modern optoelectronic devices.

Conductive Materials: The development of conductive polymers relies on the creation of extended π-conjugated systems that facilitate charge delocalization and transport. By employing controlled polymerization techniques like Suzuki cross-coupling polymerization, this compound can be incorporated into well-defined, conjugated polymer backbones. researchgate.netukm.my The ability to create polymers with low structural defects is crucial for maximizing charge carrier mobility, leading to materials with enhanced conductivity for applications in organic electronics, such as transistors and solar cells. ukm.my

Development of Specialized Reagents, Ligands, and Catalysts

The unique reactivity of each functional group on this compound enables its use as a platform for developing highly specialized chemical tools.

Specialized Reagents: The acyl chloride group is a powerful acylating agent, readily reacting with nucleophiles like alcohols and amines to form esters and amides. nsf.govsigmaaldrich.com This allows the 3-chloro-5-iodobenzoyl moiety to be introduced into a wide array of molecules, thereby creating new reagents with specific properties conferred by the halogen substituents. These new reagents can be used in a variety of subsequent synthetic transformations.

Ligands: The compound is an ideal starting point for the synthesis of complex ligands for organometallic chemistry, an application supported by its commercial classification. bldpharm.combldpharm.combldpharm.com The C-I and C-Cl bonds serve as anchor points for introducing coordinating groups (e.g., phosphines, pyridines, N-heterocyclic carbenes) through various cross-coupling reactions. mdpi.com For instance, a Suzuki coupling at the iodine position followed by a second coupling at the chlorine site can lead to precisely substituted bi- or tridentate ligands. The 1,3,5-substitution pattern provides a specific geometry and bite angle, which are critical parameters that dictate the coordination environment and subsequent reactivity of a metal center.

Catalysts: While not a catalyst itself, this compound is a crucial precursor for catalyst development. By first synthesizing the specialized ligands described above, one can then form catalytically active metal complexes. The electronic properties of the catalyst can be systematically tuned by leveraging the electron-withdrawing effects of the chloro and iodo substituents on the ligand backbone. This tuning allows for the optimization of a catalyst's activity, selectivity, and stability for specific chemical transformations.

Summary of Strategic Applications

Structural FeatureApplication AreaRationale
Acyl Chloride, C-I, C-Cl Bonds Controlled PolymerizationDifferential reactivity of C-I and C-Cl in cross-coupling allows for AB-type chain growth; acyl chloride enables polycondensation.
Rigid Aromatic Core, Halogen Substituents Optoelectronics & Conductive MaterialsServes as a building block for conjugated polymers (e.g., for OLEDs) with tunable electronic properties. Heavy atom effect from iodine is beneficial.
Rigid Core, Functionalizable Positions Liquid Crystalline MaterialsForms the rigid mesogenic core; C-I and acyl chloride sites allow for attachment of flexible side chains to induce LC phases.
Reactive Acyl Chloride Specialized ReagentsActs as a potent acylating agent to introduce the 3-chloro-5-iodobenzoyl moiety into other molecules.
Orthogonal C-I and C-Cl Bonds Ligand & Catalyst DevelopmentAllows for stepwise introduction of coordinating groups to form ligands with specific geometries and electronic properties for catalysis.

Advanced Analytical Techniques for Elucidating Reaction Pathways and Structural Integrity of 3 Chloro 5 Iodobenzoyl Chloride and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Assignment

Spectroscopic methods provide fundamental insights into the molecular structure of 3-Chloro-5-iodobenzoyl chloride by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Halogen Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), a detailed structural map can be assembled.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display a distinct pattern for the three aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, each proton resides in a unique chemical environment. The proton at the C2 position is anticipated to appear as a triplet (or more accurately, a doublet of doublets with small, similar coupling constants), flanked by the protons at C4 and C6, which would each appear as triplets (or doublet of doublets). The electronegativity of the chlorine and iodine atoms, along with the electron-withdrawing nature of the benzoyl chloride group, will shift these protons downfield. Predicted chemical shifts are typically in the range of 7.5 to 8.5 ppm. For comparison, the aromatic protons of the related 2-chloro-5-nitrobenzoyl chloride appear at 7.71, 8.36, and 8.90 ppm. rsc.org

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is the most deshielded, typically appearing in the range of 165-170 ppm. The aromatic carbons will produce six distinct signals. The carbon atoms bonded directly to the halogens (C3 and C5) will have their chemical shifts significantly influenced by the heavy atom effect of iodine and the electronegativity of chlorine. The C-I bonded carbon is expected around 90-100 ppm, while the C-Cl carbon would be found further downfield, typically between 130-140 ppm. The remaining aromatic carbons and the carbon attached to the carbonyl group (C1) will have shifts between 125 and 145 ppm. For reference, the carbonyl carbon in unsubstituted benzoyl chloride resonates at approximately 168 ppm, with aromatic signals at 128-135 ppm. chemicalbook.com

Halogen (³⁵Cl, ¹²⁷I) NMR Spectroscopy: While less common, NMR spectroscopy of halogen nuclei like ³⁵Cl and ¹²⁷I can offer direct information about the electronic environment around the halogen atoms. These nuclei are quadrupolar, which results in very broad signals, making routine analysis challenging. However, for structural verification in specialized research, these techniques can confirm the presence and bonding environment of the chloro and iodo substituents.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity / Comments
¹H (H2)~8.0 - 8.2t (or dd)
¹H (H4)~8.2 - 8.4t (or dd)
¹H (H6)~7.8 - 8.0t (or dd)
¹³C (C=O)~166 - 169Carbonyl carbon
¹³C (C1)~135 - 138Quaternary carbon
¹³C (C2)~130 - 133Methine carbon
¹³C (C3)~138 - 141Quaternary carbon (C-Cl)
¹³C (C4)~140 - 143Methine carbon
¹³C (C5)~94 - 98Quaternary carbon (C-I)
¹³C (C6)~128 - 131Methine carbon

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This band is typically found at a high frequency, usually between 1770 and 1815 cm⁻¹. Often, a weaker overtone or a Fermi resonance peak can be observed around 1740-1760 cm⁻¹. researchgate.netcdnsciencepub.com The C-Cl stretching vibration gives rise to a strong band in the 650-850 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region. The specific substitution pattern on the benzene ring also gives rise to a characteristic pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. s-a-s.org The C=O stretch is also Raman active. While the C-Cl stretch is visible, the C-I stretch, expected at a lower frequency (around 150-250 cm⁻¹), is more readily observed by Raman spectroscopy than by standard mid-IR spectroscopy. Symmetrical vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, making it a valuable complementary technique.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Intensity
Aromatic C-HIR, Raman3050 - 3100Medium-Weak
Carbonyl (C=O)IR1770 - 1815Very Strong, Sharp
Carbonyl (C=O)Raman1770 - 1815Strong
Aromatic C=CIR, Raman1585, 1550, 1450, 1400Medium-Strong
Aromatic Ring BreathingRaman~1000Strong
C-Cl StretchIR, Raman650 - 850Strong
C-I StretchRaman150 - 250Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₇H₃ClIO), the exact mass can be calculated and compared to the experimental value with a high degree of confidence.

Upon ionization, the molecule undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. For benzoyl chlorides, a characteristic fragmentation pathway involves the loss of the chlorine radical from the acyl chloride group, followed by the loss of carbon monoxide, leading to a halophenyl cation. A very common and often abundant fragment in the mass spectra of benzoyl derivatives is the benzoyl cation (C₆H₅CO⁺) at m/z 105, though in this substituted case, the halogenated analogues are more prominent. nih.govnih.gov The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides an additional layer of confirmation for fragments containing the chlorine atom.

Table 3: Predicted HRMS Fragmentation for this compound (C₇H₃ClIO)

Ion FormulaCalculated Exact Mass (m/z)Description
[C₇H₃³⁵ClIO]⁺295.8839Molecular Ion (M⁺)
[C₇H₃³⁷ClIO]⁺297.8810Molecular Ion (M+2)
[C₇H₃IO]⁺260.9252Loss of Cl radical
[C₆H₃I]⁺201.9306Loss of CO from [M-Cl]⁺
[C₇H₃ClO]⁺137.9899Loss of I radical
[C₆H₃Cl]⁺110.0001Loss of CO from [M-I]⁺

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

While the specific crystal structure of this compound is not publicly available, analysis of related substituted benzoyl chlorides allows for a reliable prediction of its key structural features. chromatographyonline.com The molecule is expected to be largely planar, with the acyl chloride group lying in or close to the plane of the benzene ring to maximize conjugation. The C-C-C bond angles within the benzene ring will be close to 120°, with slight distortions due to the bulky substituents. The C-C-Cl, C-C-I, and C-C-C(O)Cl bond angles will provide insight into the steric strain imposed by the substituents. In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals interactions, with potential weak intermolecular halogen bonds (e.g., C-I···O=C or C-Cl···O=C) influencing the packing arrangement. researchgate.net

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for its quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides like this compound presents a challenge for direct GC analysis, as they can react with active sites in the GC inlet or column, or with trace amounts of moisture, leading to degradation and inaccurate quantification. americanpharmaceuticalreview.com

To overcome this, a common and robust strategy is to derivatize the acyl chloride into a more stable compound prior to analysis. rsc.orgosti.gov A simple and effective method involves reacting the this compound with an alcohol, such as methanol (B129727) or ethanol, to form the corresponding stable ester (e.g., methyl 3-chloro-5-iodobenzoate). This reaction is typically rapid and quantitative.

The resulting ester is significantly more stable and less reactive, making it ideal for GC-MS analysis. The ester can be easily separated from other components of the reaction mixture on a standard GC column, and its identity can be unequivocally confirmed by its mass spectrum. This indirect method allows for the reliable purity assessment of the original this compound sample and the identification and quantification of any volatile impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring, Product Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of reactions involving this compound. semanticscholar.org Given the aromatic and halogenated nature of the compound, reversed-phase HPLC is the method of choice, typically employing a C18 stationary phase. semanticscholar.orgresearchgate.net This technique allows for the effective separation of the reactive acyl chloride starting material from its less polar products, such as esters or amides, as well as any polar byproducts or unreacted starting materials like alcohols or amines. savemyexams.comsavemyexams.comlibretexts.org

Reaction Monitoring and Product Separation: During a synthetic transformation, such as the esterification of this compound with an alcohol, HPLC can be used to track the consumption of the starting material and the formation of the corresponding ester product in near real-time. Aliquots can be taken from the reaction mixture, quenched, and injected into the HPLC system. The retention time of each component is characteristic, allowing for clear identification and separation. For instance, the highly reactive this compound would likely be derivatized pre-column or rapidly hydrolyze to its corresponding carboxylic acid in an aqueous mobile phase, which would have a distinctly different retention time from the more non-polar ester product. nih.gov

Quantitative Analysis: For quantitative measurements, a UV detector is commonly used, as the benzoyl moiety provides strong chromophores. researchgate.netscirp.org Detection is typically set at a wavelength where both the reactant and product show significant absorbance, often around 230-280 nm. nih.govscirp.org By creating a calibration curve using standards of known concentration, the amount of product formed and reactant consumed can be accurately determined. researchgate.netnih.gov The use of an internal standard is often employed to improve accuracy and precision by correcting for variations in injection volume. rsc.org

Below is a representative table of HPLC conditions that could be adapted for monitoring a reaction involving this compound.

Table 1: Illustrative HPLC Parameters for Analysis of a this compound Reaction

Parameter Value/Type Purpose
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) Separation based on polarity. researchgate.net
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (Gradient) Elutes compounds from the column. scirp.org
Flow Rate 1.0 mL/min Controls the speed of the separation. researchgate.net
Detection UV-Vis Diode Array Detector (DAD) at 254 nm Quantifies aromatic compounds. akjournals.com
Column Temp. 30 °C Ensures reproducible retention times. researchgate.net

| Injection Vol. | 10 µL | Introduces the sample into the system. chromatographyonline.com |

Electroanalytical Methods for Redox Behavior and Electron Transfer Pathways

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful for probing the redox behavior of this compound. solubilityofthings.comacs.org These methods provide insight into the energies of the molecule's frontier orbitals and the mechanisms of electron transfer, which are critical for designing electrochemical syntheses or understanding potential degradation pathways. nih.gov

The this compound molecule possesses multiple reducible sites: the carbon-iodine bond, the carbon-chlorine bond, and the carbonyl group. CV can be used to determine the reduction potentials for these groups. The electron transfer to the C-I and C-Cl bonds is expected to be dissociative, leading to the cleavage of the carbon-halogen bond and the formation of a halide anion and an aryl radical. acs.orgresearchgate.net Generally, the C-I bond is more easily reduced (occurs at a less negative potential) than the C-Cl bond due to the lower bond dissociation energy.

By analyzing the shape of the voltammetric waves and the effect of scan rate, one can distinguish between different electron transfer mechanisms. nih.gov For example, a concerted mechanism involves simultaneous electron transfer and bond cleavage, while a stepwise mechanism involves the formation of a transient radical anion intermediate. nih.govacs.org Studying the redox behavior is crucial for applications where the compound might be subjected to reductive or oxidative conditions.

Table 2: Hypothetical Electrochemical Data for this compound

Redox Process Technique Estimated Potential (vs. Ag/AgCl) Inferred Pathway
C-I Bond Reduction Cyclic Voltammetry -1.2 to -1.6 V Dissociative Electron Transfer acs.org
C-Cl Bond Reduction Cyclic Voltammetry -1.8 to -2.2 V Dissociative Electron Transfer researchgate.net

| Carbonyl Reduction | Cyclic Voltammetry | > -2.3 V | Nucleophilic Addition |

Note: These potential values are illustrative and would vary based on the solvent, electrolyte, and electrode material used.

In-situ Reaction Monitoring Techniques (e.g., ReactIR, Online NMR, UV-Vis Spectroscopy)

In-situ (in the reaction vessel) monitoring techniques provide real-time data on reaction kinetics, the formation of transient intermediates, and the mechanism without the need for sampling.

ReactIR (FTIR Spectroscopy): This is an ideal technique for monitoring reactions of acyl chlorides. rsc.org The carbonyl (C=O) stretching frequency of the this compound functional group appears at a characteristic high wavenumber (typically ~1770-1810 cm⁻¹). rsc.org As the acyl chloride reacts, for instance in an amidation reaction to form an amide, the intensity of this peak will decrease, while a new carbonyl peak for the amide product will appear at a lower wavenumber (around 1650-1680 cm⁻¹). This allows for continuous tracking of reactant consumption and product formation. acs.org

Online NMR Spectroscopy: Nuclear Magnetic Resonance can be used to monitor reactions in real-time, often by flowing the reaction mixture through an NMR tube within the spectrometer. beilstein-journals.org For a reaction involving this compound, ¹H NMR spectroscopy would allow for the simultaneous monitoring of the disappearance of its characteristic aromatic proton signals and the appearance of new signals corresponding to the protons of the product. acs.org This provides unambiguous structural information on all components of the reaction mixture over time, which is invaluable for mechanistic studies. beilstein-journals.orgrsc.org

Table 3: Application of In-situ Techniques for Monitoring a Reaction of this compound

Technique Molecular Feature Tracked Information Gained
ReactIR (FTIR) Acyl Chloride C=O stretch (~1770-1810 cm⁻¹) vs. Product C=O stretch Reaction rate, detection of carbonyl-containing intermediates. rsc.org
Online NMR Shift in aromatic and aliphatic proton signals Unambiguous structural confirmation, quantification of all species, mechanistic insight. acs.org

Theoretical and Computational Chemistry Approaches to 3 Chloro 5 Iodobenzoyl Chloride Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the properties of organic molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMOs)

DFT calculations are instrumental in elucidating the electronic structure of 3-chloro-5-iodobenzoyl chloride. By mapping the electron density distribution, one can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. The presence of three distinct functional groups—the benzoyl chloride, the chloro substituent, and the iodo substituent—creates a complex electronic landscape.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring and the iodine atom, which is the most easily ionizable part of the molecule. The LUMO is likely to be centered on the carbonyl group of the benzoyl chloride, which is the most electrophilic site. The precise energies and compositions of these orbitals can be calculated using DFT methods, providing a quantitative basis for predicting the outcomes of various reactions.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties of a Substituted Benzoyl Chloride Derivative

Orbital Energy (eV) Primary Atomic Contributions
HOMO -7.25 C (ring), I
LUMO -1.89 C (carbonyl), O (carbonyl)
HOMO-LUMO Gap 5.36 -

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods and basis sets.

Prediction of Reaction Mechanisms, Transition States, and Activation Barriers

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed reaction profile can be constructed, providing quantitative estimates of activation barriers and reaction enthalpies.

For this compound, DFT can be used to study a variety of reactions, including nucleophilic acyl substitution at the benzoyl chloride group and palladium-catalyzed cross-coupling reactions at the C-I and C-Cl bonds. For instance, in a nucleophilic acyl substitution reaction, DFT can model the formation of the tetrahedral intermediate and the subsequent departure of the chloride leaving group. The calculations can help determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

In the context of cross-coupling reactions, the differential reactivity of the C-I and C-Cl bonds is of significant interest. DFT calculations can predict the activation barriers for oxidative addition of a palladium catalyst to each of these bonds, providing a theoretical basis for the experimentally observed selectivity for reaction at the more reactive C-I bond.

Table 2: Calculated Activation Energies for Competing Reaction Pathways

Reaction Transition State Activation Energy (kcal/mol)
Nucleophilic attack at carbonyl Tetrahedral intermediate formation 15.2
Oxidative addition at C-I Pd insertion at C-I bond 18.5
Oxidative addition at C-Cl Pd insertion at C-Cl bond 25.8

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations.

Computational Analysis of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nsf.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT is a common practice in organic chemistry. nsf.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data to confirm the structure of this compound and its derivatives. nih.govaps.org This is particularly useful for distinguishing between isomers.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netresearchgate.netresearchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. nih.govnih.gov This can provide detailed information about the molecule's structure and bonding.

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Benzoyl Chloride Derivative

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
ν(C=O) 1775 1780 Carbonyl stretch
ν(C-Cl) 850 855 C-Cl stretch (ring)
ν(C-I) 680 685 C-I stretch

Note: The values in this table are for illustrative purposes. Actual calculations would require a specific choice of DFT functional and basis set.

Molecular Dynamics (MD) Simulations

While DFT calculations provide detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of processes such as conformational changes and intermolecular interactions.

Investigation of Solvent Effects and Intermolecular Interactions on Reactivity

The reactivity of a molecule can be significantly influenced by its solvent environment. osti.gov MD simulations are an excellent tool for studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. osti.gov

By simulating the molecule in different solvents, one can investigate how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the reaction rate. osti.gov For example, in a nucleophilic substitution reaction, a polar solvent would be expected to stabilize the charged transition state, thus accelerating the reaction. MD simulations can provide a detailed picture of the solvent shell around the molecule and how it reorganizes during the course of a reaction. osti.gov

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in the molecule's reactivity and its aggregation behavior in solution. ias.ac.inbgu.ac.ilacs.org

Conformational Analysis and Dynamic Behavior

Even relatively rigid molecules like this compound can exhibit some degree of conformational flexibility, particularly with respect to the orientation of the benzoyl chloride group relative to the benzene ring. MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers.

By analyzing the trajectories from an MD simulation, one can obtain information about the dynamic behavior of the molecule, such as the timescales of conformational changes and the flexibility of different parts of the molecule. This information can be important for understanding how the molecule interacts with other molecules, such as enzymes or receptors, in a biological context.

Quantitative Structure-Reactivity Relationships (QSRR) and Quantum Chemical Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural properties of a molecule and its chemical reactivity. researchgate.net This is often achieved by calculating a variety of quantum chemical descriptors using methods like Density Functional Theory (DFT), which provide a numerical representation of the molecule's electronic characteristics. crimsonpublishers.com For this compound, these descriptors can help predict its behavior in reactions such as nucleophilic acyl substitution or cross-coupling. numberanalytics.comrsc.org

Several key quantum chemical descriptors are instrumental in understanding the reactivity of this compound:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. crimsonpublishers.com For this compound, the electron-withdrawing nature of the chlorine, iodine, and acyl chloride groups would be expected to lower the energy of the LUMO, making the carbonyl carbon highly susceptible to nucleophilic attack.

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing an estimate of the partial charge on each atom. sapub.org In this compound, the carbonyl carbon is expected to have a significant positive charge, confirming its electrophilicity. The charges on the halogen-substituted carbon atoms also provide insight into their susceptibility to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). sapub.org For this compound, the MEP would show a strong positive potential around the carbonyl carbon, highlighting it as the primary site for nucleophilic attack. Negative potentials would be expected around the oxygen and halogen atoms.

A representative set of calculated quantum chemical descriptors for this compound, based on typical values for similar halogenated benzoyl chlorides, is presented in the table below. These values are illustrative and would be precisely determined through specific DFT calculations (e.g., using a B3LYP functional and a suitable basis set like 6-311++G(d,p)). nih.govresearchgate.net

DescriptorIllustrative ValueSignificance for Reactivity
EHOMO-8.5 eVIndicates electron-donating ability; a lower value suggests weaker donation.
ELUMO-1.5 eVIndicates electron-accepting ability; a lower value suggests stronger acceptance.
HOMO-LUMO Gap (ΔE)7.0 eVA relatively large gap suggests good kinetic stability, though the low LUMO energy indicates high reactivity towards nucleophiles.
Mulliken Charge on Carbonyl Carbon+0.75 eA significant positive charge, confirming high electrophilicity and susceptibility to nucleophilic attack.
Mulliken Charge on C-Cl Carbon+0.10 eA slight positive charge due to the inductive effect of chlorine.
Mulliken Charge on C-I Carbon-0.05 eA slight negative charge, reflecting the lower electronegativity of iodine compared to chlorine.
Electrophilicity Index (ω)3.57 eVA high value, quantifying its strong electrophilic character.

These descriptors collectively allow for the construction of QSRR models that can predict the rate constants for reactions with a series of nucleophiles, or the selectivity of reactions at different sites on the molecule.

Computational Prediction of Novel Reactivity Patterns and Synthetic Pathways

Beyond quantifying known reactivity, computational chemistry is a powerful tool for predicting novel reactivity patterns and designing new synthetic pathways. researchgate.netnih.gov For a molecule with multiple reactive sites like this compound, computational methods can be invaluable for predicting selectivity and exploring reactions that might not be intuitively obvious.

Predicting Site-Selectivity in Cross-Coupling Reactions:

This compound possesses three potential sites for reaction: the acyl chloride group, the carbon-iodine bond, and the carbon-chlorine bond. The acyl chloride is generally the most reactive towards nucleophiles. ebsco.com However, in the context of transition-metal-catalyzed cross-coupling reactions, the differential reactivity of the C-I and C-Cl bonds becomes paramount.

Computational methods, particularly DFT, can be used to model the elementary steps of a catalytic cycle, such as oxidative addition. csic.es By calculating the activation energies for the oxidative addition of a palladium(0) catalyst to the C-I and C-Cl bonds, a clear prediction of site-selectivity can be made. nih.gov It is well-established and computationally supported that the C-I bond is significantly more reactive in oxidative addition than the C-Cl bond due to its lower bond dissociation energy. acs.org This allows for the design of selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the 5-position while leaving the chloro group at the 3-position and the acyl chloride group intact for subsequent transformations.

Designing Novel Synthetic Pathways:

Computational tools can also be used to explore and propose entirely new synthetic pathways. dtu.dk This can involve:

Reaction Mechanism Exploration: By mapping the potential energy surface for a proposed reaction, computational chemistry can identify transition states and intermediates, and calculate the activation barriers. This can be used to assess the feasibility of a novel transformation before it is attempted in the lab. For instance, one could computationally explore the possibility of a novel intramolecular cyclization reaction involving the acyl chloride and a substituent introduced via a cross-coupling reaction.

"In Silico" Reagent Screening: A range of virtual reactants can be computationally "reacted" with this compound to predict the outcomes and identify promising candidates for achieving a desired transformation. For example, one could screen a library of organometallic reagents to find one that might selectively react with the C-Cl bond after the C-I bond has been functionalized.

Prediction of Unconventional Reactivity: Computational models can sometimes predict reactivity patterns that are not immediately apparent from classical chemical principles. For this compound, this could involve exploring its potential in pericyclic reactions or as a precursor to unusual organometallic intermediates. For example, computational studies could investigate the feasibility of a regioselective formal [4+2] cycloaddition across the aromatic ring under specific catalytic conditions, a challenging but potentially powerful transformation.

A hypothetical example of a computationally designed synthetic pathway could involve the following steps:

Selective Sonogashira Coupling: Computationally confirm the high selectivity for the reaction of a terminal alkyne at the C-I bond.

Intramolecular Cyclization: Model the potential for an intramolecular reaction between the newly introduced alkyne and the acyl chloride group, perhaps catalyzed by a Lewis acid or a transition metal, to form a novel fused ring system. The feasibility and regioselectivity of this cyclization would be assessed by calculating the reaction barriers for different possible pathways.

Further Functionalization: With the core of the new molecule assembled, the remaining C-Cl bond could be targeted for a second cross-coupling reaction, with the choice of catalyst and reaction conditions guided by further computational screening.

Through these and other computational approaches, the synthetic utility of this compound can be systematically explored and expanded, paving the way for the efficient synthesis of complex and potentially valuable new molecules.

Emerging Research Directions and Future Perspectives on 3 Chloro 5 Iodobenzoyl Chloride

Sustainable and Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, with a focus on reducing hazardous substances and improving energy efficiency. scispace.com In the context of 3-Chloro-5-iodobenzoyl chloride, a key intermediate in various synthetic processes, research is being directed towards more environmentally benign methodologies.

Further advancements are being explored through the development of photoactive colloidal microgels. These materials can act as photocatalysts in aqueous media, potentially enabling the synthesis of complex molecules without the need for organic solvents. mdpi.com This aligns with the green chemistry principle of using safer solvents and designing for energy efficiency. scispace.com The application of such technologies to the synthesis and reactions of this compound could significantly reduce the environmental footprint of processes involving this compound.

The following table summarizes the key reagents in a documented synthesis of a related compound, highlighting the roles of different chemical species.

Compound Name Role in Synthesis
2-chloro-5-iodobenzoic acidReactant
Oxalyl chlorideReactant
Dichloromethane (B109758) (DCM)Solvent
Dimethylformamide (DMF)Catalyst

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are critically dependent on the catalytic systems employed. Researchers are actively exploring novel catalysts to enhance its performance in various reactions, particularly in cross-coupling and amidation reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to compounds like this compound is an area of intense study. For example, palladium catalysts are used in carbonylation reactions of iodoarenes to produce esters and amides. mdpi.com The choice of ligands, such as phosphines, can significantly influence the selectivity and efficiency of these transformations. mdpi.com

Furthermore, the development of novel catalytic systems extends to non-metallic catalysts. Organocatalysis, which uses small organic molecules as catalysts, offers a sustainable alternative to metal-based systems. beilstein-journals.org For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) immobilized on magnetic nanoparticles has been shown to be an efficient and reusable catalyst for the synthesis of various heterocyclic compounds. researchgate.net Exploring the applicability of such catalysts for reactions involving this compound could lead to more sustainable and cost-effective synthetic routes.

The development of dual catalytic systems is another promising frontier. Combining different types of catalysts, such as a metal catalyst and an organocatalyst, can enable new types of transformations that are not possible with a single catalyst. ethz.ch This approach could unlock new synthetic possibilities for functionalizing molecules using this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactions to continuous streams of reactants. d-nb.info This technology offers numerous advantages, including enhanced safety, improved reaction control, and scalability. d-nb.infogoflow.at The integration of this compound into flow chemistry platforms is a key area of emerging research.

The synthesis of intermediates and active pharmaceutical ingredients (APIs) can be significantly streamlined using flow chemistry. d-nb.info For example, the synthesis of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a related compound, can be adapted to continuous flow processes to improve efficiency and scalability. Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. goflow.at

The benefits of flow chemistry are particularly evident in reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. beilstein-journals.org The use of microreactors in flow chemistry allows for precise control over reaction parameters like temperature and mixing, leading to higher yields and fewer side products. beilstein-journals.org The application of these techniques to reactions involving the acyl chloride functionality of this compound could lead to safer and more efficient manufacturing processes.

Discovery of Unexpected Reactivity or Unprecedented Functional Group Transformations

Serendipity often plays a significant role in chemical discovery, leading to the identification of unexpected reactivity and novel functional group transformations. Research involving this compound and related compounds has yielded surprising results that expand the toolkit of synthetic chemists.

One example is the unexpected formation of 3-benzoyl-2-phenylbenzofurans during a Wittig reaction intended to produce 2-phenylbenzofurans. researchgate.net This discovery revealed a novel benzoyl group migration, highlighting the potential for acyl chlorides to participate in unforeseen reaction pathways. researchgate.net

Another area of unexpected reactivity involves intramolecular nucleophilic aromatic substitution reactions. In one instance, a β-ketoester was expected to cyclize to a benzo[c]quinolizin-6-one derivative but instead yielded a 4-hydroxycoumarin (B602359) product. acs.org This unexpected outcome was rationalized by a proposed mechanism involving the formation of a thermodynamic product over the kinetic one. acs.org Such discoveries underscore the importance of exploring the reactivity of functional groups under various conditions.

The study of nitrogen-centered radicals has also opened up new avenues for functional group transformations. acs.org The reactions of these radicals with alkenes and arenes can lead to the formation of new carbon-nitrogen bonds, and the electrophilic nature of these radicals can be harnessed for selective transformations. acs.org Investigating the interaction of such radical species with the aromatic ring or the acyl chloride group of this compound could lead to the discovery of novel amination or acylation methods.

Development of New Applications in Advanced Materials Science and Nanoscience via Chemical Functionalization

The unique electronic and structural properties imparted by the chloro and iodo substituents on this compound make it a valuable building block for the development of advanced materials and for the functionalization of nanomaterials.

In materials science, halogenated organic compounds are utilized in the creation of materials with specific electronic or optical properties. evitachem.com The presence of both chlorine and iodine atoms in this compound offers multiple sites for further functionalization, allowing for the fine-tuning of material properties. For instance, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored characteristics.

In the realm of nanoscience, the ability to chemically modify surfaces is crucial for developing new technologies. This compound can be used to functionalize nanoparticles, such as silica-magnetic iron oxide core-shell nanoparticles. researchgate.net This functionalization can introduce new reactive sites on the nanoparticle surface, enabling their use as catalysts or as platforms for drug delivery.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 3-chloro-5-iodobenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of benzoyl chloride derivatives. A typical approach involves:

Chlorination : Introducing chlorine via Friedel-Crafts chlorination or using chlorinating agents like PCl₅ (as seen in benzoyl chloride synthesis) .

Iodination : Electrophilic iodination using iodine monochloride (ICl) or directed ortho-metalation strategies to ensure regioselectivity at the 5-position.
Key factors affecting yield include temperature control (exothermic reactions require cooling), stoichiometric ratios of halogens, and solvent choice (e.g., anhydrous dichloromethane to avoid hydrolysis). Evidence from analogous compounds shows chlorination yields >80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. Chlorine and iodine substituents induce distinct deshielding effects.
  • FT-IR : Detect carbonyl (C=O) stretching at ~1770 cm⁻¹ and C-Cl/C-I vibrations in the 500–600 cm⁻¹ range.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I).
  • X-ray Crystallography : Resolve steric effects of bulky iodine and chlorine substituents (see crystallographic methods in ).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested to EN 374 standards), chemical-resistant goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • First Aid : Immediate flushing of eyes with water (15+ minutes) and soap washing for skin contact. Contaminated clothing must be removed .
  • Storage : Store in airtight containers away from moisture to prevent hydrolysis to benzoic acid derivatives.

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or iodine displacement) be minimized during synthesis?

  • Methodological Answer :

  • Stepwise Halogenation : Prioritize iodination before chlorination, as iodine’s larger atomic radius reduces steric hindrance for subsequent reactions.
  • Catalyst Optimization : Use Lewis acids like AlCl₃ to direct electrophilic substitution. For iodination, employ CuI/KI systems to enhance regioselectivity .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions before by-product formation.

Q. What analytical strategies resolve contradictions in spectroscopic data for halogenated benzoyl chlorides?

  • Methodological Answer :

  • Decoupling Experiments : Use DEPT-135 NMR to distinguish CH₃/CH₂ groups from quaternary carbons, critical for differentiating isomers.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .
  • Isotopic Labeling : Introduce ¹³C or ²H isotopes to trace reaction pathways and identify unexpected intermediates.

Q. How do steric and electronic effects of chlorine and iodine impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl and I substituents activate the carbonyl toward nucleophilic acyl substitution but deactivate the aromatic ring toward electrophilic attack.
  • Steric Effects : Iodine’s bulkiness at the 5-position hinders ortho-substitution, favoring para reactivity in subsequent reactions.
  • Experimental Design : Perform Hammett studies to quantify substituent effects on reaction rates. For example, compare Suzuki-Miyaura coupling efficiencies with iodobenzoyl vs. chlorobenzoyl derivatives .

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